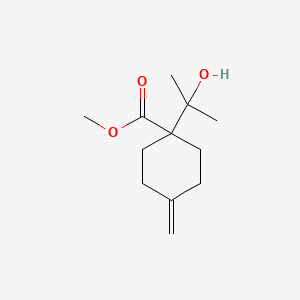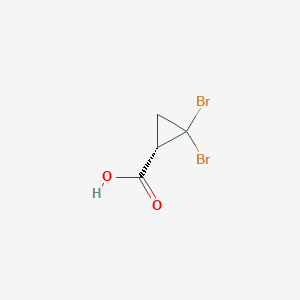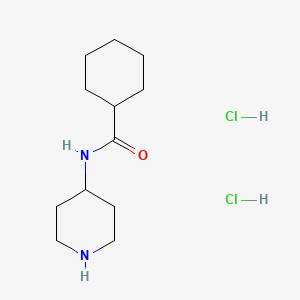
N-(piperidin-4-yl)cyclohexanecarboxamidedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(piperidin-4-yl)cyclohexanecarboxamide dihydrochloride is a chemical compound with the molecular formula C12H22N2O·2HCl. It is known for its applications in various scientific research fields, particularly in pharmacology and medicinal chemistry. This compound is often used as a specific inhibitor of Rho-associated protein kinases (ROCK), which play a crucial role in various cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(piperidin-4-yl)cyclohexanecarboxamide dihydrochloride typically involves the reaction of cyclohexanecarboxylic acid with piperidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out under anhydrous conditions and at room temperature. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and purity. The final product is purified through recrystallization or chromatography techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-(piperidin-4-yl)cyclohexanecarboxamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Cyclohexanecarboxylic acid derivatives.
Reduction: Cyclohexanemethanol derivatives.
Substitution: N-substituted piperidine derivatives.
Scientific Research Applications
N-(piperidin-4-yl)cyclohexanecarboxamide dihydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving cell signaling pathways, particularly those involving ROCK kinases.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, cardiovascular diseases, and neurological disorders.
Mechanism of Action
The compound exerts its effects by inhibiting the activity of Rho-associated protein kinases (ROCK). These kinases are involved in various cellular processes, including cell contraction, motility, and proliferation. By binding to the catalytic site of ROCK, N-(piperidin-4-yl)cyclohexanecarboxamide dihydrochloride prevents the phosphorylation of downstream targets, thereby modulating cellular functions .
Comparison with Similar Compounds
Similar Compounds
Y-27632: Another specific inhibitor of ROCK, with a similar structure but different substituents.
Fasudil: A ROCK inhibitor used clinically for the treatment of cerebral vasospasm.
Uniqueness
Its structure allows for selective binding to the catalytic site of ROCK, making it a valuable tool in both research and clinical settings .
Properties
Molecular Formula |
C12H24Cl2N2O |
|---|---|
Molecular Weight |
283.23 g/mol |
IUPAC Name |
N-piperidin-4-ylcyclohexanecarboxamide;dihydrochloride |
InChI |
InChI=1S/C12H22N2O.2ClH/c15-12(10-4-2-1-3-5-10)14-11-6-8-13-9-7-11;;/h10-11,13H,1-9H2,(H,14,15);2*1H |
InChI Key |
NCWDYMACPRLJOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2CCNCC2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


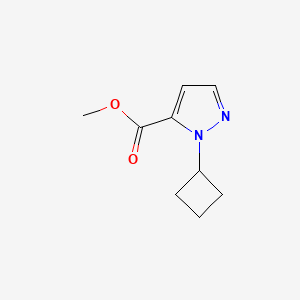


![Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]-5-one](/img/structure/B13518457.png)
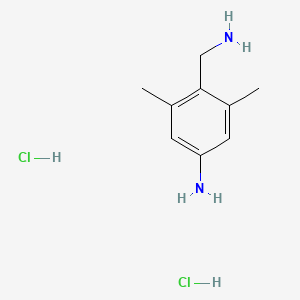

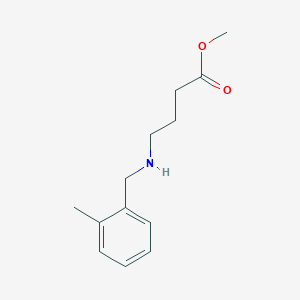
![Tert-butyl 5-bromobenzo[d]oxazol-2-ylcarbamate](/img/structure/B13518477.png)
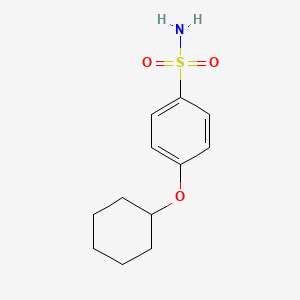
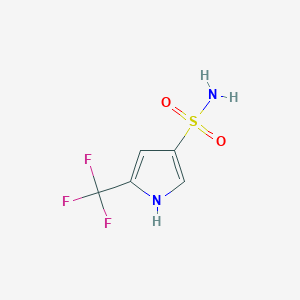
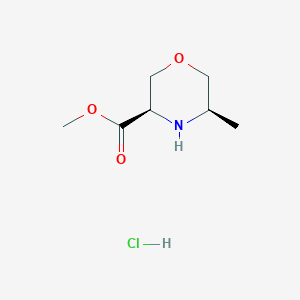
![2-(Imidazo[1,2-a]pyridin-2-yl)-N-methylethan-1-amine](/img/structure/B13518487.png)
